molecular formula C11H15NO4 B14900628 2-(Furan-3-carboxamido)-2-methylpentanoic acid

2-(Furan-3-carboxamido)-2-methylpentanoic acid

Cat. No.: B14900628
M. Wt: 225.24 g/mol
InChI Key: PXESCESKERVOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-3-carboxamido)-2-methylpentanoic acid is a branched-chain carboxylic acid derivative featuring a furan-3-carboxamide substituent at the α-carbon of a 2-methylpentanoic acid backbone. This compound combines the structural rigidity of the furan ring with the lipophilic and steric properties of the 2-methylpentanoic acid moiety.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

2-(furan-3-carbonylamino)-2-methylpentanoic acid

InChI

InChI=1S/C11H15NO4/c1-3-5-11(2,10(14)15)12-9(13)8-4-6-16-7-8/h4,6-7H,3,5H2,1-2H3,(H,12,13)(H,14,15)

InChI Key

PXESCESKERVOKN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C(=O)O)NC(=O)C1=COC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-carboxamido)-2-methylpentanoic acid typically involves the reaction of 2-furoic acid with an appropriate amine under specific conditions. One common method involves the use of microwave-assisted synthesis, where 2-furoic acid is reacted with furfurylamine in the presence of coupling reagents such as DMT/NMM/TsO− or EDC. The reaction is carried out in a microwave reactor at 90°C for about 10 minutes .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-carboxamido)-2-methylpentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the furan ring.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like NBS/AIBN for bromination, reducing agents for hydrogenation, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve specific temperatures and solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the furan ring can lead to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-(Furan-3-carboxamido)-2-methylpentanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Furan-3-carboxamido)-2-methylpentanoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-(Furan-3-carboxamido)-2-methylpentanoic acid with structurally analogous compounds:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Properties
This compound C12H15NO5 Furan ring, amide, carboxylic acid 265.26 (calculated) Potential for dual hydrogen bonding; aromaticity enhances π-stacking interactions
2-Methylpentanoic acid (Internal Standard) C6H12O2 Carboxylic acid, branched alkyl chain 116.16 Used in SCFA analysis via GC; volatile under standard conditions
2-(Cyclopentanecarboxamido)-2-methylpropanoic acid C10H17NO3 Cyclopentane, amide, carboxylic acid 199.25 Increased lipophilicity due to cyclopentane; lower solubility in water
2-[(2-Hydroxy-4-methoxybenzoyl)amino]-3-methylpentanoic acid C15H21NO5 Phenolic hydroxyl, methoxy, amide, carboxylic acid 295.33 Enhanced solubility in polar solvents; potential antioxidant activity
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoic acid C20H21NO4 Fmoc-protected amine, carboxylic acid 339.39 Used in peptide synthesis; UV-active due to Fmoc group

Physicochemical and Functional Differences

Solubility: The furan-3-carboxamido derivative likely exhibits lower water solubility compared to phenolic analogs (e.g., 2-[(2-hydroxy-4-methoxybenzoyl)amino]-3-methylpentanoic acid) due to reduced polarity . Cyclopentane-containing analogs (e.g., 2-(cyclopentanecarboxamido)-2-methylpropanoic acid) are more lipophilic, favoring organic solvents .

Thermal Stability: 2-Methylpentanoic acid is volatile at GC injector temperatures (170°C), whereas the furan-3-carboxamido derivative’s higher molecular weight and amide bond may reduce volatility, requiring higher temperatures for analysis .

Amide derivatives like this compound are less acidic (pKa ~4–5) than their carboxylic acid counterparts (pKa ~2–3), influencing bioavailability .

Research Findings

  • Analytical Applications: 2-Methylpentanoic acid is widely used as an internal standard in short-chain fatty acid (SCFA) analysis via gas chromatography, demonstrating robustness at 130–220°C . In contrast, the furan-3-carboxamido analog’s non-volatile nature may limit its utility in GC but make it suitable for HPLC-based assays.
  • Flavor and Fermentation: 2-Methylpentanoic acid contributes to cheese flavor profiles, with concentrations >1% in LAB-fermented products. Its amide derivatives, however, are absent in such matrices, suggesting metabolic specificity in microbial pathways .
  • Safety Profile: While 2-methylpentanoic acid is Generally Recognized As Safe (GRAS), furan derivatives require caution due to incomplete toxicological data (e.g., 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid lacks thorough hazard classification) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.